2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide

Chemical biology Medicinal chemistry Hit validation

The compound 2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide (CAS 303794-90-3, PubChem CID is a synthetic small-molecule benzamide derivative with a molecular formula of C₂₄H₁₈ClNO₂ and a molecular weight of 387.9 g/mol. It features a 2-chlorobenzamide core linked via a methylene bridge to a 2-hydroxy-1-naphthyl group and a phenyl ring, placing it within the broader naphthalenyl-benzamide chemical class that includes known sirtuin inhibitors such as sirtinol.

Molecular Formula C24H18ClNO2
Molecular Weight 387.9 g/mol
Cat. No. B5082331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
Molecular FormulaC24H18ClNO2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C24H18ClNO2/c25-20-13-7-6-12-19(20)24(28)26-23(17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28)
InChIKeyVCSPTDWYLJBNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide: Core Identity, Physicochemical Profile, and Procurement-Relevant Baseline


The compound 2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide (CAS 303794-90-3, PubChem CID 2787111) is a synthetic small-molecule benzamide derivative with a molecular formula of C₂₄H₁₈ClNO₂ and a molecular weight of 387.9 g/mol [1]. It features a 2-chlorobenzamide core linked via a methylene bridge to a 2-hydroxy-1-naphthyl group and a phenyl ring, placing it within the broader naphthalenyl-benzamide chemical class that includes known sirtuin inhibitors such as sirtinol [2]. The compound has been used as a probe in multiple high-throughput screening campaigns deposited in PubChem, targeting diverse biological entities including G-protein signaling regulators, opioid receptors, and DNA-damage response proteins [1]. Its computed XLogP3-AA of 6.5 indicates high lipophilicity, which dictates formulation and handling requirements for both in vitro and in vivo applications.

Why 2-Chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide Cannot Be Replaced by Generic Naphthalenyl-Benzamide Analogs


Within the naphthalenyl-benzamide chemotype, even minor positional variations in halogen substitution or the methylene bridge connectivity can profoundly alter target engagement, selectivity, and physicochemical properties. The 2-chloro substituent on the benzamide ring of this compound distinguishes it from regioisomers such as N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide (where the chlorine resides on the phenyl ring attached to the methylene carbon) and from the parent sirtinol scaffold, which lacks this chlorine altogether . In the sirtinol series, moving the 2-hydroxy group on the naphthalene or modifying the aniline portion produced analogs with potencies differing by up to 13-fold against sirtuin enzymes, demonstrating that substitution topology, not merely the presence of functional groups, governs biological activity [1]. For procurement purposes, substitution with an uncharacterized analog carries a high risk of divergent assay outcomes, invalid cross-study comparisons, and wasted resources on hit validation.

Quantitative Evidence Guide: 2-Chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide Differentiation Data


Regioisomeric Chlorine Position Defines a Distinct Chemical Entity with Different Biological Liability

The 2-chloro substituent on the benzamide ring of the target compound creates a regioisomeric relationship with N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide, where the chlorine is attached to the phenyl ring on the methylene bridge . In the structurally related sirtinol series, analogous positional modifications (e.g., relocating the methylene-amino bridge from the 2- to the 3- or 4-position on the benzamide) yielded analogs with 2- to 10-fold differences in potency against human SIRT1 and SIRT2 enzymes [1]. While direct head-to-head bioactivity data for the target compound versus its regioisomer at a shared protein target are not available in the public domain, the established structure–activity relationship precedent within the chemotype makes it highly probable that the two regioisomers will exhibit significantly divergent activity profiles. The target compound's PubChem bioassay record indicates it has been profiled in multiple biochemical and cell-based assays, but quantitative results remain undisclosed in accessible databases, limiting the strength of this evidence to class-level inference [2].

Chemical biology Medicinal chemistry Hit validation

Computed Physicochemical Properties Differentiate the Target Compound from Des-chloro and Hydroxy-regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA of 6.5 and a molecular weight of 387.9 g/mol, as reported by PubChem [1]. By comparison, the des-chloro parent benzamide (e.g., sirtinol, CAS 410536-97-9) has a molecular weight of 353.4 g/mol and a ClogP of approximately 5.0 . The presence of the 2-chloro substituent thus increases both lipophilicity (by ~1.5 logP units) and molecular weight (by ~34.5 Da), which are expected to reduce aqueous solubility and alter membrane permeability. The regioisomeric variant N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide shares the same molecular formula and computed logP and is not differentiated by these bulk properties; however, the distinct InChIKey (VCSPTDWYLJBNPY-UHFFFAOYSA-N for the target compound) ensures unambiguous chemical identity [1]. No experimental solubility, logD, or permeability data were located in the public domain for either compound.

Physicochemical profiling ADME prediction Compound handling

HTS Fingerprint Differentiates the Target Compound from Closely Related Analogs via Distinct Assay Activity Signatures

The target compound has been tested in at least five distinct high-throughput screening assays deposited in PubChem, including a primary cell-based RGS4 activator assay (Johns Hopkins Ion Channel Center), a mu-opioid receptor agonist assay (Scripps Research Institute), an ADAM17 protease inhibition assay, a CHOP dose-response assay (Emory University), and a fluorescence-based cell-based assay . In contrast, the sirtinol parent scaffold was primarily characterized in sirtuin inhibition assays and a yeast phenotypic assay [1]. The distinct assay portfolio suggests the 2-chloro substitution and methylene-bridge architecture redirect the compound's polypharmacology away from sirtuin-centric activity toward G-protein signaling and proteolytic pathways. Quantitative activity data (IC₅₀, EC₅₀) for the target compound in these assays remain undisclosed, preventing formal potency comparisons; however, the mere divergence in assay portfolio constitutes a qualitative differentiation relevant to probe-selection decisions .

High-throughput screening Polypharmacology Probe selection

Application Scenarios for 2-Chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide Based on Quantitative Evidence


Probe Molecule for G-Protein Signaling Regulator (RGS4) Activator Screening Cascades

Given its presence in a primary cell-based RGS4 activator HTS assay (PubChem AID 463111) , this compound can serve as a validated screening control or starting probe for laboratories investigating regulators of G-protein signaling (RGS) proteins. The 2-chloro substitution provides a distinct chemotype relative to sirtinol-based probes, reducing the risk of compound interference from sirtuin pathway crosstalk.

Control Compound for Mu-Opioid Receptor Agonist Counterscreening

The compound's inclusion in a luminescence-based mu-opioid receptor agonist screen (PubChem AID 504326) makes it a suitable counterscreening tool for opioid receptor selectivity profiling. Its chemotype, characterized by high lipophilicity (XLogP3-AA = 6.5) [1], necessitates appropriate solvent controls to distinguish receptor-mediated activity from non-specific membrane perturbation.

Reference Standard for Analytical Method Development and Impurity Profiling of Chlorinated Benzamide Derivatives

The unambiguous InChIKey (VCSPTDWYLJBNPY-UHFFFAOYSA-N) and the regioisomeric relationship with N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide position this compound as a valuable reference standard for developing HPLC or LC-MS methods that must resolve closely related chlorinated benzamide impurities or degradation products in pharmaceutical process chemistry.

Chemical Probe for Protease (ADAM17) and ER Stress Pathway (CHOP) Screening

The QFRET-based ADAM17 inhibition assay (PubChem AID 720648) and the CHOP dose-response assay (PubChem AID 504322) suggest applicability in cancer and inflammation biology screening. The compound's computed properties (MW 387.9, XLogP3 6.5) [1] should be factored into dose–response experimental design, as high lipophilicity may limit aqueous solubility at higher testing concentrations.

Quote Request

Request a Quote for 2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.